Poziotinib

Catalog No.
S001711
CAS No.
1092364-38-9
M.F
C₂₃H₂₁Cl₂FN₄O₃
M. Wt
491.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poziotinib

CAS Number

1092364-38-9

Product Name

Poziotinib

IUPAC Name

1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one

Molecular Formula

C₂₃H₂₁Cl₂FN₄O₃

Molecular Weight

491.3 g/mol

InChI

InChI=1S/C23H21Cl2FN4O3/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29)

InChI Key

LPFWVDIFUFFKJU-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C

Synonyms

1-(4-((4-((3,4-dichloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C

Description

The exact mass of the compound Poziotinib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

> 98%

XLogP3

5.4

Appearance

Solid powder

UNII

OEI6OOU6IK

Pharmacology

Poziotinib is an orally bioavailable, quinazoline-based, mall-molecular and irreversible pan-epidermal growth factor receptor (EGFR or HER) inhibitor with potential antineoplastic activity. Poziotinib inhibits EGFR (HER1 or ErbB1), HER2, HER4 and EGFR mutants, thereby inhibiting the proliferation of tumor cells that overexpress these receptors. EGFRs, cell surface receptor tyrosine kinases, are often upregulated in a variety of cancer cell types and play key roles in cellular proliferation and survival.

Other CAS

1092364-38-9

Wikipedia

Poziotinib

Dates

Modify: 2023-07-14
1. Cancer Discov. 2018 Jan;8(1):OF4. doi: 10.1158/2159-8290.CD-NB2017-164. Epub 2017
Nov 21.

Poziotinib Shows Promise for Rare Lung Cancer.



Poziotinib, an EGFR inhibitor that was previously shelved as ineffective against
non-small cell lung cancer, is showing promising activity in a subset of patients
with EGFR exon 20 insertions. According to preliminary data from a phase II
trial, the drug led to a 73% overall response rate in patients with this disease
subtype, which is typically highly resistant to standard therapy.



2. Cancer Res Treat. 2017 Aug 29. doi: 10.4143/crt.2017.303. [Epub ahead of print]

Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor
in Patients with Advanced Solid Tumors.

Kim TM(1)(2)(3), Lee KW(1)(4), Oh DY(1)(2)(3), Lee JS(1)(4), Im SA(1)(2)(3), Kim
DW(1)(2)(3), Han SW(1)(2)(3), Kim YJ(1)(4), Kim TY(1)(2)(3), Kim JH(1)(4), Han
H(5), Kim WH(6)(2), Bang YJ(1)(2)(3).

Author information:
(1)Department of Internal Medicine, Seoul National University College of
Medicine, Seoul, Korea.
(2)Seoul National University Cancer Research Institute, Seoul, Korea.
(3)Department of Internal Medicine, Seoul National University Hospital, Seoul,
Korea.
(4)Department of Internal Medicine, Seoul National University Bundang Hospital,
Seongnam, Korea.
(5)Hanmi Pharm. Co., Ltd., Seoul, Korea.
(6)Department of Pathology, Seoul National University College of Medicine, Seoul,
Korea.

Purpose: Poziotinib, a pan-HER tyrosine kinase inhibitor (TKI), has shown potent
activity against wild type of epidermal growth factor receptor (EGFR) family
kinases including EGFR, HER-2 and HER-4 and EGFR-mutant cells in vitro. Two phase
I studies were conducted to determine the maximum tolerated dose (MTD),
pharmacokinetics, safety and antitumor activity against advanced solid tumors.
Materials and Methods: Standard 3+3 dose escalation scheme using two different
dosing schedules were studied: once daily, 14-day on and 7-day off (intermittent
schedule); and once daily continuous dosing with food effect. Additional patients
were enrolled in an expansion cohort.
Results: A total of 75 patients were enrolled in the 2 studies. The most common
drug-related treatment-emergent adverse events were diarrhea, rash, stomatitis,
pruritus, and anorexia. Dose-limiting toxicities were Grade 3 diarrhea in the
intermittent schedule and Grade 3 anorexia and diarrhea in the continuous dosing
schedule. The MTDs were determined as 24mg/day in the intermittent dosing
schedule and 18mg/day in the continuous dosing schedule. Eight (16%) and
twenty-four (47%) of 51 evaluable patients in the intermittent schedule achieved
partial response (PR) and stable disease (SD), respectively. Four (21%) and six
(32%) of 19 evaluable patients in continuous dosing schedule achieved PR and SD,
respectively. Patients with PR (n=7) or SD ≥ 12 weeks (n=7) had HER2
amplification (n=7; breast cancer, 5; and stomach cancer, 2) and EGFR
amplification (n=1, squamous cell lung cancer).
Conclusions: Poziotinib was safe and well tolerated in patients with advanced
solid tumors. It showed an encouraging activity against EGFR-mutant and
HER2-amplified cancers.



3. Cancer Res Treat. 2017 Jan;49(1):10-19. doi: 10.4143/crt.2016.058. Epub 2016 May
3.

A Phase II Study of Poziotinib in Patients with Epidermal Growth Factor Receptor
(EGFR)-Mutant Lung Adenocarcinoma Who Have Acquired Resistance to EGFR-Tyrosine
Kinase Inhibitors.

Han JY(1), Lee KH(2), Kim SW(3), Min YJ(4), Cho E(5), Lee Y(1), Lee SH(1), Kim
HY(1), Lee GK(1), Nam BH(1), Han H(6), Jung J(6), Lee JS(1).

Author information:
(1)Center for Lung Cancer, National Cancer Center, Goyang, Korea.
(2)Department of Internal Medicine, Chungbuk National University Hospital,
Cheongju, Korea.
(3)Department of Internal Medicine, Asan Medical Center, University of Ulsan
College of Medicine, Seoul, Korea.
(4)Department of Internal Medicine, Ulsan University Hospital, Ulsan, Korea.
(5)Department of Internal Medicine, Gachon University Gil Medical Center,
Incheon, Korea.
(6)Clinical Research Team, Hanmi Pharmaceutical Co., Ltd., Seoul, Korea.

PURPOSE: We examined the efficacy of poziotinib, a second-generation epidermal
growth factor receptor (EGFR)-tyrosine kinase inhibitor (TKI) in patients with
lung adenocarcinoma with activating EGFR mutations, who developed acquired
resistance (AR) to EGFR-TKIs.
MATERIALS AND METHODS: This single-arm phase II study included EGFR-mutant lung
adenocarcinoma with AR to erlotinib or gefitinib based on the Jackman criteria.
Patients received poziotinib 16 mg orally once daily in a 28-day cycle. The
primary endpoint was progression-free survival (PFS). Prestudy tumor biopsies and
blood samples were obtained to determine resistance mechanisms.
RESULTS: Thirty-nine patients were treated. Tumor genotyping was determined in 37
patients; 19 EGFR T790M mutations and two PIK3CA mutations were detected in the
prestudy tumors, and seven T790M mutations were detected in the plasma assay.
Three (8%; 95% confidence interval [CI], 2 to 21) and 17 (44%; 95% CI, 28 to 60)
patients had partial response and stable disease, respectively. The median PFS
and overall survival were 2.7 months (95% CI, 1.8 to 3.7) and 15.0 months (95%
CI, 9.5 to not estimable), respectively. A longer PFS was observed for patients
without T790M or PIK3CA mutations in tumor or plasma compared to those with these
mutations (5.5 months vs. 1.8 months, p=0.003). The most frequent grade 3 adverse
events were rash (59%), mucosal inflammation (26%), and stomatitis (18%). Most
patients required one (n=15) or two (n=15) dose reductions.
CONCLUSION: Low activity of poziotinib was detected in patients with EGFR-mutant
non-small cell lung cancer who developed AR to gefitinib or erlotinib,
potentially because of severe-toxicityimposed dose limitation.



4. Cancer Chemother Pharmacol. 2015 Jan;75(1):97-109. doi:
10.1007/s00280-014-2621-7. Epub 2014 Nov 7.

Population pharmacokinetics of HM781-36 (poziotinib), pan-human EGF receptor
(HER) inhibitor, and its two metabolites in patients with advanced solid
malignancies.

Noh YH(1), Lim HS, Jung JA, Song TH, Bae KS.

Author information:
(1)Department of Clinical Pharmacology, Busan Paik Hospital, Inje University,
Busan, Korea.

PURPOSE: To develop a population pharmacokinetic (PK) model for HM781-36
(poziotinib) and its metabolites in cancer patients.
METHODS: Blood samples were collected from three phase I studies in which
fifty-two patients received oral HM781-36B tablets (0.5-32 mg) once daily for 2
weeks, and another 20 patients received oral HM781-36B tablets (12, 16, 18, 24
mg) in fasting (12 patients) or fed (eight patients) state once daily for 4
weeks. Nonlinear mixed effect modeling was employed to develop the population
pharmacokinetic model.
RESULTS: HM781-36 PK was ascribed to a two-compartment model and HM781-36-M1/-M2
PK to one-compartment model. HM781-36 oral absorption was characterized by
first-order input (absorption rate constant: 1.45 ± 0.23 h⁻¹). The central volume
of distribution (185 ± 12.7 L) was influenced significantly by body weight. The
absorption rate constant was influenced by food. The typical HM781-36 apparent
clearance was 34.5 L/h (29.4 %CV), with an apparent peripheral volume of
distribution of 164 L (53.5 %CV). Other covariates did not significantly further
explain the PKs of HM781-36.
CONCLUSIONS: The proposed model suggests that HM781-36 PKs are consistent across
most solid tumor types, and that the absorption process of HM781-36 is affected
by the fed state before dosing. HM781-36 PKs are not complicated by patient
factors, other than body weight.

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